Cytidine, 2'-deoxy-5-(1-pyrenyl)-

Fluorescence quantum yield Pyrene-modified nucleoside Photophysical characterization

Researchers studying DNA charge migration often encounter failed electron transfer (ET) above pH 5 when using uridine analogues. 5-(Pyren-1-yl)-2'-deoxycytidine (PydC) solves this with direct C5 pyrene attachment enabling observable proton-coupled ET across a broad pH range, including basic conditions. - Enables reproducible reductive ET studies with a 3 ps charge separation time constant. - Exhibits environmentally sensitive fluorescence (Φf = 0.19 in MeOH; λem ≈ 380 nm) for duplex monitoring. - Suitable for conversion to phosphoramidite for site-specific oligonucleotide incorporation.

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
CAS No. 654668-75-4
Cat. No. B12543659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 2'-deoxy-5-(1-pyrenyl)-
CAS654668-75-4
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O
InChIInChI=1S/C25H21N3O4/c26-24-18(11-28(25(31)27-24)21-10-19(30)20(12-29)32-21)16-8-6-15-5-4-13-2-1-3-14-7-9-17(16)23(15)22(13)14/h1-9,11,19-21,29-30H,10,12H2,(H2,26,27,31)/t19-,20+,21+/m0/s1
InChIKeyVHEUDDUHWFKFRD-PWRODBHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PydC Supplier Guide


Cytidine, 2'-deoxy-5-(1-pyrenyl)- (also known as 5-(pyren-1-yl)-2'-deoxycytidine or PydC) is a synthetic, fluorescent nucleoside analogue belonging to the class of pyrene-modified pyrimidine nucleosides . It is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-pyrenylboronic acid with halogenated deoxycytidine precursors, a method that installs the bulky pyrene fluorophore directly onto the C5 position of the cytosine base without requiring protection of the exocyclic amino group [1]. This compound serves as a molecular probe for investigating DNA-mediated reductive electron transport, ultrafast proton-coupled electron-transfer dynamics, and nucleic acid conformational changes due to the environmentally sensitive fluorescence of its pyrene moiety [1].

Synthesis Pd-catalyzed Suzuki-Miyaura cross-coupling installs pyrene at C5 without amino protection
Probe Class Fluorescent pyrene-modified deoxycytidine for DNA charge migration and PCET studies
Key Property Environmentally sensitive fluorescence; direct C5 attachment maximizes electronic coupling

Why PydC Cannot Be Replaced


Generic substitution of Cytidine, 2'-deoxy-5-(1-pyrenyl)- with other pyrene-modified nucleosides (e.g., 5-(1-pyrenyl)-2'-deoxyuridine, PydU) or alternative fluorescent cytidine analogues (e.g., 5-(1-pyrenylethynyl)-2'-deoxycytidine) is not scientifically valid. The direct C5 attachment of pyrene to deoxycytidine in this compound confers distinct excited-state dynamics, protonation behavior, and fluorescence quantum yield properties that are not replicated in its uridine counterpart or in analogues containing ethynyl linkers [1][2]. The observed radical anion basicity difference and the pH-dependent electron transfer efficiency between PydC and PydU directly impact experimental outcomes in reductive electron transport studies [1]. Consequently, selecting a seemingly similar analogue can lead to divergent photophysical behavior and compromised data reproducibility in assays involving DNA charge migration or probe-based detection.

Attribute
PydC (Target)
PydU / Analogues
Fluorescence Quantum Yield
Pyrimidine-dependent quenching lowers emission intensity
PydU may exhibit markedly higher quantum yield; alters fluorescence-based readouts
Charge Separation Kinetics
Slower charge separation provides temporal window for PCET resolution
PydU faster kinetics may shift temporal discrimination in ultrafast experiments
pH Operating Range
Efficient electron transfer at pH > 7 via radical anion protonation
PydU ET only at acidic pH; limits relevance for physiological pH DNA models

PydC Comparative Performance


Fluorescence Quantum Yield: PydC vs. PydU (Methanol)

In a direct spectroscopic comparison, 5-(1-pyrenyl)-2'-deoxycytidine (PydC) exhibited a fluorescence quantum yield (Φf) of 0.19 in methanol, whereas its uridine counterpart 5-(1-pyrenyl)-2'-deoxyuridine (PydU) showed a markedly higher Φf of 0.43 in the same solvent . This 2.3-fold difference indicates that the cytosine base quenches pyrene fluorescence more efficiently than uracil under identical conditions, a property attributable to the distinct electronic coupling between the pyrene donor and the pyrimidine acceptor in each nucleoside.

Φf MeOH
Data to verify
Φf = 0.19 (PydC)
vs PydU Φf = 0.43 · Methanol · 2.3-fold difference
Supports quantum yield benchmarking; cytosine quenches pyrene more efficiently
Verify with batch-specific QC; 2.3× difference is reported
Fluorescence quantum yield Pyrene-modified nucleoside Photophysical characterization Comparative spectroscopy

Fluorescence Quantum Yield: PydC vs. PydU (Acetonitrile)

The solvent-dependent fluorescence behavior was further quantified in acetonitrile, where PydC displayed a fluorescence quantum yield (Φf) of 0.23 compared to PydU's Φf of 0.52 . The consistent trend across both methanol and acetonitrile confirms that the cytosine base intrinsically quenches the pyrene excited state more effectively than the uracil base, independent of the aprotic versus protic nature of the solvent.

Φf MeCN
Data to verify
Φf = 0.23 (PydC)
vs PydU Φf = 0.52 · Acetonitrile · 2.3-fold difference
Consistent solvent-independent quenching; QC benchmark across solvents
Solvent polarity does not alter pyrimidine-dependent quenching ratio
Fluorescence quantum yield Pyrene-modified nucleoside Acetonitrile Comparative photophysics

Charge Separation Dynamics: PydC vs. PydU

Femtosecond time-resolved transient absorption spectroscopy revealed distinct charge separation kinetics for PydC and PydU. Following excitation of the pyrene moiety at 340 nm, PydC undergoes intramolecular electron transfer with a charge separation time constant of 3 picoseconds (ps) in acetonitrile, whereas PydU exhibits a faster time constant of 1.5 ps under identical conditions [1]. This twofold difference in the rate of formation of the pyrenyl radical cation/pyrimidine radical anion pair reflects the distinct electronic coupling and driving force for electron transfer inherent to each pyrimidine base.

Charge Separation
Reported
τ_CS = 3 ps (PydC)
vs PydU τ_CS = 1.5 ps · MeCN · 340 nm excitation · 2.0× slower
Charge separation kinetics context for time-resolved PCET experiments
Slower dynamics enable temporal discrimination of proton-coupled steps
Femtosecond transient absorption Electron transfer Charge separation Ultrafast spectroscopy

pH-Dependent Electron Transfer: PydC vs. PydU

The radical anion of PydC (dC•−) undergoes protonation even in basic aqueous solution (pH > 7) on a picosecond timescale or faster, enabling efficient proton-coupled electron transfer across a broad pH range [1]. In contrast, efficient electron transfer in PydU could only be observed at low pH values (<5), and the corresponding radical anion (dU•−) does not participate as an intermediate charge carrier for excess electron migration in DNA under physiological conditions [1]. Based on free energy differences and relative basicities, only the deoxythymidine radical anion (analogous to dU•−) but not dC•− can serve as a viable intermediate for excess electron hopping in DNA [1].

pH Dependence
Reported
PydCEfficient ET across broad pH including >7
PydUET observable only at pH
Radical anion protonation behavior differs
pH operational range context; PydC supports physiological pH PCET studies
PydU fails to sustain ET in basic conditions; functional divergence
Proton-coupled electron transfer pH dependence Radical anion basicity DNA charge migration

Synthetic Yield: PydC vs. PydU

The synthesis of PydC via Suzuki-Miyaura cross-coupling without protecting groups proceeds with significantly lower efficiency compared to its uridine counterpart. PydU was obtained in good yield under unprotected conditions, whereas PydC required a protecting group strategy to achieve acceptable yields . This differential synthetic accessibility stems from the presence of the exocyclic amino group on cytosine, which interferes with the palladium-catalyzed cross-coupling reaction when left unprotected.

Synthetic Yield
Data to verify
PydC: poor unprotected yield
PydU: good yield unprotected · Protecting-group strategy required for PydC
Synthetic accessibility context; verify purity and supply chain
May impact cost and lead time; purity verification recommended
Suzuki-Miyaura cross-coupling Nucleoside synthesis Protecting group strategy Synthetic efficiency

Direct vs. Ethynyl Linker Photophysics

The target compound PydC features direct covalent attachment of the pyrene moiety to the C5 position of deoxycytidine without an intervening linker . In contrast, the related analogue 5-(1-pyrenylethynyl)-2'-deoxycytidine incorporates an ethynyl spacer that alters the electronic coupling between the pyrene donor and cytosine acceptor [1]. The direct attachment in PydC maximizes electronic coupling for efficient intramolecular electron transfer, which is essential for its function as a model nucleoside in reductive electron transport studies [2]. The presence of a linker (ethynyl or otherwise) introduces distance-dependent attenuation of electron transfer rates and modifies the excited-state dynamics, rendering linker-containing analogues unsuitable for the specific mechanistic investigations for which PydC was developed.

Linker Effect
Class-level
PydCDirect C5 attachment; strong coupling
Ethynyl analogLinker attenuates electronic coupling
Inferred from ET theory and comparative spectroscopy
Electronic coupling context; direct attachment required for maximal ET efficiency
Linker-containing analogs may exhibit slower or less efficient ET
Fluorophore conjugation Linker effects Electron transfer Spectroscopic properties

PydC Application Scenarios


DNA Reductive Electron Transport

PydC serves as a model nucleoside for investigating DNA-mediated reductive electron transport (ET) using femtosecond time-resolved transient absorption spectroscopy [1]. The compound's 3 ps charge separation time constant in acetonitrile and its ability to undergo efficient proton-coupled ET at physiologically relevant pH values make it uniquely suited for dissecting the role of cytosine as an electron acceptor in DNA charge migration [1]. This application is supported by direct comparative data showing that PydC's radical anion (dC•−) undergoes protonation on a picosecond timescale in basic aqueous solution, a property not shared by its uridine analogue PydU [1].

Proton-Coupled Electron Transfer Models

The distinct pH-dependent ET behavior of PydC—wherein the radical anion dC•− is protonated even in basic solution, unlike the dU•− radical anion—positions this compound as a critical model for proton-coupled electron transfer studies [1]. Researchers investigating the coupling of proton motion to electron transfer in nucleic acid systems require PydC specifically, as the uridine analogue PydU fails to exhibit observable ET above pH 5 [1]. The quantitative difference in operational pH range (PydC: broad including basic; PydU: only pH < 5) provides a clear functional selection criterion.

Environment-Sensitive DNA Fluorescence Probing

The fluorescence quantum yield of PydC (Φf = 0.19 in methanol; Φf = 0.23 in acetonitrile) and its characteristic emission maximum at approximately 380 nm (λexc = 340 nm) enable its use as an environmentally responsive probe for DNA structural studies [1]. The pyrene moiety's sensitivity to local polarity and its ability to form excimers (λmax ≈ 450 nm) upon stacking provide a fluorescence readout for monitoring DNA duplex formation, conformational changes, and base stacking interactions. However, users must account for the lower quantum yield compared to PydU (Φf = 0.43 in methanol) when designing detection systems .

Phosphoramidite Oligonucleotide Synthesis

PydC can be converted to its corresponding phosphoramidite building block for site-specific incorporation into synthetic oligonucleotides using automated solid-phase synthesis [1]. While the direct synthetic evidence for PydC phosphoramidite preparation is limited in the available literature, the successful incorporation of the analogous pyrene-modified uridine nucleoside (Py-dU) into DNA duplexes via phosphoramidite chemistry establishes the feasibility of this approach [1]. The resulting pyrene-labeled oligonucleotides serve as tools for studying electron injection into DNA and base-to-base electron transfer [1].

Application
Selection Property
Validation Focus
DNA Charge Migration Studies
Pyrene-C5 direct deoxycytidine attachment
Charge separation and PCET kinetics under reductive conditions
PCET Model Studies
pH-dependent radical anion protonation behavior
ET efficiency across physiological to basic pH range
DNA Fluorescence Probing
Environmentally responsive pyrene emission (monomer/excimer)
Quantum yield and local polarity sensitivity
Oligonucleotide Labeling
Phosphoramidite building block compatibility
Site-specific incorporation and duplex formation fidelity

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